2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 339018-01-8
VCID: VC7793690
InChI: InChI=1S/C17H16ClF3IN5O/c18-13-7-11(17(19,20)21)8-24-16(13)27-5-3-26(4-6-27)10-15(28)25-14-2-1-12(22)9-23-14/h1-2,7-9H,3-6,10H2,(H,23,25,28)
SMILES: C1CN(CCN1CC(=O)NC2=NC=C(C=C2)I)C3=C(C=C(C=N3)C(F)(F)F)Cl
Molecular Formula: C17H16ClF3IN5O
Molecular Weight: 525.7

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide

CAS No.: 339018-01-8

Cat. No.: VC7793690

Molecular Formula: C17H16ClF3IN5O

Molecular Weight: 525.7

* For research use only. Not for human or veterinary use.

2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide - 339018-01-8

Specification

CAS No. 339018-01-8
Molecular Formula C17H16ClF3IN5O
Molecular Weight 525.7
IUPAC Name 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide
Standard InChI InChI=1S/C17H16ClF3IN5O/c18-13-7-11(17(19,20)21)8-24-16(13)27-5-3-26(4-6-27)10-15(28)25-14-2-1-12(22)9-23-14/h1-2,7-9H,3-6,10H2,(H,23,25,28)
Standard InChI Key DCHKDYIEWLNAHE-UHFFFAOYSA-N
SMILES C1CN(CCN1CC(=O)NC2=NC=C(C=C2)I)C3=C(C=C(C=N3)C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name 2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-(5-iodopyridin-2-yl)acetamide systematically describes its structure:

  • Core: Acetamide backbone (CH3CONH–).

  • Piperazine substituent: A 4-substituted piperazine ring bearing a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group.

  • Aromatic acetamide group: An N-linked 5-iodopyridin-2-yl moiety.

The molecular formula is C19H17ClF3IN6O, with a molecular weight of 600.73 g/mol (calculated using atomic masses from PubChem ).

Structural Comparison to Analogous Compounds

The compound shares structural motifs with several analogs documented in the literature:

  • Piperazine-acetamide derivatives: The piperazine ring substituted with halogenated pyridines is a common feature in kinase inhibitors, as seen in pyrrolo[3,2-c]pyridine tropomyosin-related kinase inhibitors .

  • Iodopyridinyl groups: The 5-iodo substitution on the pyridine ring is rare but notable for its potential in radiopharmaceutical applications or as a synthetic intermediate for cross-coupling reactions .

Table 1: Comparative Molecular Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC19H17ClF3IN6O600.735-iodopyridin-2-yl, Cl, CF3
N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide C20H20Cl2F6N6O545.30Bis(3-chloro-5-CF3-pyridinyl), ethylamino
2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazide C12H15ClF3N5O337.73Acetohydrazide, Cl, CF3

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

While no direct synthesis data exists for the target compound, plausible pathways can be inferred from analogous piperazine-acetamide syntheses :

  • Piperazine functionalization: React 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with chloroacetyl chloride to form 2-chloro-N-(piperazin-1-yl)acetamide.

  • Nucleophilic substitution: Substitute the chloride with 5-iodopyridin-2-amine under basic conditions (e.g., K2CO3 in DMF).

  • Purification: Chromatographic isolation using silica gel or recrystallization from ethanol/water mixtures .

Challenges in Synthesis

  • Iodine stability: The 5-iodopyridin-2-yl group may require protection during synthesis to prevent dehalogenation under harsh conditions.

  • Piperazine reactivity: Steric hindrance from the trifluoromethyl group could slow nucleophilic substitution, necessitating elevated temperatures .

Physicochemical Properties

Predicted Properties

Using computational tools and analog data :

  • Melting point: Estimated 160–165°C (higher than the 121–123°C of the hydrazide analog due to increased molecular rigidity ).

  • Solubility: Low aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents (DMF, DMSO).

  • LogP: Predicted 2.8 (indicating moderate lipophilicity suitable for blood-brain barrier penetration).

Spectroscopic Characterization

  • 1H NMR (predicted):

    • δ 8.5–8.7 ppm (pyridinyl H), δ 3.6–4.2 ppm (piperazine and acetamide CH2), δ 2.8–3.2 ppm (piperazine CH2).

  • Mass spectrometry: Expected [M+H]+ ion at m/z 601.73.

Target PathwayMechanismStructural Basis
Kinase inhibitionATP-competitive bindingHalogenated pyridines, acetamide
Wnt signalingβ-catenin stabilization inhibitionAryl-acetamide scaffold, iodine

Future Research Directions

  • Activity profiling: Screen against kinase panels (e.g., TrkA, TrkB) and Wnt pathway assays.

  • Radioiodination studies: Explore use in positron emission tomography (PET) via isotopic labeling.

  • SAR optimization: Modify the piperazine substituents to enhance selectivity and potency.

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